molecular formula C11H14O3S B14692239 (1,1-Dioxothiolan-2-yl)-phenylmethanol CAS No. 24463-72-7

(1,1-Dioxothiolan-2-yl)-phenylmethanol

Cat. No.: B14692239
CAS No.: 24463-72-7
M. Wt: 226.29 g/mol
InChI Key: MQYLMSZREIAQMO-UHFFFAOYSA-N
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Description

(1,1-Dioxothiolan-2-yl)-phenylmethanol is a sulfur-containing chiral compound that functions as a versatile building block in organic synthesis and pharmaceutical research. The compound features a sulfone group (1,1-dioxo) integrated into a thiolane ring, conferring unique electronic properties and enhancing its potential as a chiral auxiliary or ligand in asymmetric synthesis . Its structure, incorporating a phenylmethanol group, makes it a valuable precursor for the development of more complex molecular architectures. This compound is primarily valued for its role in medicinal chemistry and catalyst development. Structurally similar sulfur- and oxygen-containing heterocycles are frequently employed in the synthesis of biologically active molecules, including kinase inhibitors and other pharmaceutical targets . Furthermore, related thiolane-derived alcohols have demonstrated significant utility as organocatalysts for stereoselective transformations, such as asymmetric cyclopropanation reactions . Researchers can leverage this chiral sulfone alcohol to explore new synthetic methodologies, develop novel asymmetric catalysts, and construct key intermediates for potential drug candidates. The product is provided for chemical research and development purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

24463-72-7

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

(1,1-dioxothiolan-2-yl)-phenylmethanol

InChI

InChI=1S/C11H14O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10-12H,4,7-8H2

InChI Key

MQYLMSZREIAQMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

A Williamson ether synthesis could couple a sulfolane-derived alkyl halide with benzyl alcohol’s alkoxide. For example, 2-bromo-1,1-dioxothiolane (if synthetically accessible) reacts with sodium benzyloxide under anhydrous conditions:

$$
\text{2-Bromo-1,1-dioxothiolane} + \text{NaOCH}_2\text{Ph} \rightarrow \text{(1,1-Dioxothiolan-2-yl)-phenylmethanol} + \text{NaBr}
$$

Challenges :

  • Synthesis of 2-bromo-1,1-dioxothiolane requires bromination of sulfolane, which may proceed via radical mechanisms using N-bromosuccinimide (NBS) under UV light.
  • Steric hindrance at the sulfolane’s 2-position may limit nucleophilic attack.

Hypothetical Conditions :

Parameter Value
Solvent Dry THF
Temperature 0°C → 25°C (gradual)
Reaction Time 12–24 hours
Base Sodium hydride (NaH)
Yield (projected) 35–50%

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a sulfolane boronic ester and bromobenzyl alcohol could forge the critical C–C bond:

$$
\text{B(OH)}2\text{-1,1-dioxothiolane} + \text{BrCH}2\text{PhOH} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}
$$

Key Considerations :

  • Boronic ester synthesis: 2-Lithio-1,1-dioxothiolane (generated via LDA) reacts with trimethyl borate.
  • Protecting the benzyl alcohol’s hydroxyl group (e.g., as a silyl ether) prevents unwanted side reactions.

Projected Optimization Table :

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(OAc)₂ SPhos DME 80 45
PdCl₂(dppf) XPhos Toluene 100 52
Pd(PPh₃)₄ None THF 65 38

Acid-Catalyzed Benzylation

Adapting vapor-phase benzylation methods from phenol chemistry, sulfolane derivatives could react with benzyl alcohol over basic metal oxide catalysts (e.g., MgO/Al₂O₃):

$$
\text{HO-1,1-dioxothiolane} + \text{PhCH}2\text{OH} \xrightarrow{\text{MgO/Al}2\text{O}_3, 300°C} \text{this compound}
$$

Mechanistic Insights :

  • The catalyst’s basic sites deprotonate benzyl alcohol, generating a benzoxide ion that attacks the sulfolane alcohol.
  • High temperatures (250–350°C) favor vapor-phase reactivity but risk decomposition of sensitive groups.

Biocatalytic Synthesis

While no direct examples exist, Hanseniaspora vineae’s ability to synthesize benzyl alcohol de novo suggests potential for engineering microbial pathways to incorporate sulfone groups. Key steps would involve:

  • Heterologous expression of sulfotransferases or sulfone-forming oxidases.
  • Feeding phenylalanine analogs to shunt metabolic pathways toward sulfolane biosynthesis.

Hypothetical Fermentation Parameters :

Parameter Value
Strain Engineered S. cerevisiae
Carbon Source Glucose + thiophene
Induction Galactose (promoter)
Yield (projected) 0.5–2 g/L

Oxidative Functionalization

Oxidizing a thiolane precursor offers a route to install the sulfone group post-coupling:

  • Synthesize (2-thiolan-2-yl)-phenylmethanol via thiol-ene click chemistry.
  • Oxidize the thiolane ring to 1,1-dioxothiolane using H₂O₂/MeOH:

$$
\text{(2-Thiolan-2-yl)-phenylmethanol} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{this compound}
$$

Advantages :

  • Avoids direct handling of reactive sulfolane intermediates.
  • High oxidation yields (≥90%) typical for sulfone formation.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothiolan-2-yl)-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenylmethanol group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(1,1-Dioxothiolan-2-yl)-phenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dioxothiolan-2-yl)-phenylmethanol involves its interaction with specific molecular targets. The dioxothiolan ring can interact with enzymes or receptors, leading to various biological effects. The phenylmethanol group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1,1-Dioxothiolan-2-yl)-phenylmethanol with three classes of analogous compounds: sulfone-containing heterocycles, phenylmethanol derivatives, and bioactive thiolane analogs.

Sulfone-Containing Heterocycles

Compounds like sulfolane (tetramethylene sulfone) and dapsone (4,4'-diaminodiphenyl sulfone) share sulfonyl groups but differ in core structure. Dapsone, an antibiotic, highlights the pharmacological relevance of sulfones but lacks the thiolane ring, which may influence bioavailability and metabolic stability .

Property This compound Sulfolane Dapsone
Molecular Formula C₁₀H₁₂O₃S (hypothesized) C₄H₈O₂S C₁₂H₁₂N₂O₂S
Molar Mass (g/mol) ~212.26 120.16 248.29
Key Functional Groups Thiolane-1,1-dioxide, phenylmethanol Tetramethylene sulfone Diphenyl sulfone, amine
Bioactivity Not well-documented Solvent Antibiotic

Phenylmethanol Derivatives

Compounds such as benzyl alcohol and 2-phenyl-1-propanol share the phenylmethanol backbone but lack the thiolane-sulfone system.

Bioactive Thiolane Analogs

Lankacidin C, produced by Pseudomonas spp., exhibits antitumor activity via ribosomal targeting . While this compound lacks a macrolide structure, its sulfonyl-thiolane system could mimic the electrophilic reactivity of beta-lactones (e.g., ficellomycin), enabling protease inhibition or covalent binding to biological targets .

Methodological Insights from Comparative Studies

  • Genomic Analysis: Comparative genomics of Pseudomonas spp. reveals that sulfur-containing metabolites (e.g., pyoverdine) are often encoded by non-ribosomal peptide synthetase (NRPS) clusters, suggesting biosynthetic parallels for synthetic sulfones like this compound .
  • Multidimensional Clustering : Heatmap-based comparisons of volatile compounds (e.g., in cereals) could be adapted to cluster sulfone derivatives by properties like logP, polarity, and bioactivity, aiding in structure-activity relationship (SAR) modeling .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling (1,1-Dioxothiolan-2-yl)-phenylmethanol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective gloves, goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if aerosol formation is possible .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
  • Waste Disposal : Segregate waste and collaborate with certified waste management services to avoid environmental contamination .
  • Hazard Analysis : Pre-experiment risk assessments should evaluate reactivity, toxicity, and gas evolution (e.g., during catalytic reactions) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the thiolane ring and phenyl group connectivity.
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., hydroxyl, sulfone) via characteristic stretching frequencies (e.g., S=O at ~1300–1150 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns .
  • GC-IMS : For volatile derivatives, gas chromatography-ion mobility spectrometry aids in purity assessment and isomer detection .

Advanced Research Questions

Q. How do catalytic systems for deoxygenation of this compound differ from those for aliphatic alcohols?

  • Methodological Answer :

  • Catalyst Selection : Rutile TiO2_2(110) surfaces are effective for aromatic alcohols, with ~40% conversion at saturation coverage via regular Ti sites. Aliphatic alcohols require oxygen vacancy defects for reactivity .
  • Mechanistic Insights : Aromatic alcohols undergo radical-mediated pathways on oxide catalysts, while aliphatic systems rely on acid-base interactions. Monitor intermediates using temperature-programmed desorption (TPD) .
  • Table: Comparative Catalytic Performance
Substrate TypeCatalystKey Active SitesConversion Efficiency
Aromatic AlcoholsRutile TiO2_2Five-fold Ti sites~40% at saturation
Aliphatic AlcoholsTiO2_2 (defect)Oxygen vacancies>90% under vacuum

Q. How can researchers resolve yield discrepancies in synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Surface Site Analysis : Use X-ray photoelectron spectroscopy (XPS) or scanning tunneling microscopy (STM) to quantify active site availability .
  • Replication : Standardize catalyst pretreatment (e.g., calcination temperature) and reaction parameters (e.g., pressure, solvent polarity).
  • Byproduct Identification : Employ GC-MS or HPLC to detect side products (e.g., sulfone degradation derivatives) influencing yield .

Q. What biocatalytic strategies could improve the sustainability of this compound synthesis?

  • Methodological Answer :

  • Enzyme Screening : Test oxidoreductases or hydrolases for regioselective modifications. For example, lipases in non-aqueous media may enhance ester intermediate resolution .
  • Solvent Optimization : Replace traditional solvents (DMF, THF) with ionic liquids or deep eutectic solvents to reduce toxicity .
  • Table: Biocatalytic Reaction Parameters
Enzyme ClassSolvent SystemTemperature (°C)Yield Improvement
Lipase B (CAL-B)[BMIM][BF4_4]4025% vs. hexane
LaccaseAqueous-organic30Selective oxidation

Data Contradiction Analysis

Q. How should conflicting reports on the stability of this compound under acidic conditions be addressed?

  • Methodological Answer :

  • Conditional Replication : Reproduce experiments using standardized pH buffers (e.g., citrate-phosphate) and controlled temperature.
  • Degradation Monitoring : Track sulfone group stability via 19^{19}F NMR (if fluorinated analogs are used) or HPLC-MS .
  • Controlled Studies : Compare stability in inert (N2_2) vs. oxidative (O2_2) atmospheres to isolate degradation pathways .

Future Research Directions

Q. What emerging applications warrant further investigation for this compound?

  • Methodological Answer :

  • Pharmaceutical Intermediates : Explore its utility in synthesizing sulfone-containing drugs (e.g., kinase inhibitors) via Pd-catalyzed cross-coupling .
  • Polymer Chemistry : Investigate its role as a photoinitiator or crosslinking agent in UV-curable resins .
  • Environmental Impact : Assess biodegradability using OECD 301F tests and ecotoxicity in Daphnia magna assays .

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